

Pill burden and patient compliance with AMG 193

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Technical Support Center: AMG 193

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 193.

Frequently Asked Questions (FAQs)

General Information

- What is AMG 193 and what is its mechanism of action? AMG 193 is a first-in-class, orally bioavailable, and CNS-penetrant small molecule inhibitor.[1] It functions as an MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[2][3] AMG 193 selectively targets cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3][4] This deletion leads to an accumulation of MTA in the cancer cells, and AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to potent inhibition of PRMT5 activity.[2][4] This selective inhibition in MTAP-deleted cells spares normal tissues where MTA levels are low, inducing synthetic lethality in the cancer cells.[2][4][5]
- What is the downstream effect of PRMT5 inhibition by AMG 193? Inhibition of PRMT5 by AMG 193 in MTAP-deleted cancer cells leads to several downstream effects, including the induction of DNA damage, cell cycle arrest (primarily in the G2/M phase), and an increase in aberrant alternative mRNA splicing.[2][6] These cellular consequences ultimately result in antitumor activity.[2][6][7]



Clinical Trial Information

- What is the typical dosing regimen for AMG 193 in clinical trials and how does this relate to pill burden? In the phase I dose-escalation study (NCT05094336), AMG 193 was administered orally once daily (o.d.) or twice daily (b.i.d.).[1][8] Doses ranged from 40 mg to 1600 mg once daily, with a 600 mg twice-daily regimen also being explored.[1][8] The maximum tolerated dose was determined to be 1200 mg once daily.[1][8] High doses, such as the 1600 mg once-daily regimen, were found to be intolerable due to adverse events.[9] Dosing amendments were made in some cases due to gastrointestinal events stemming from an "excessive pill burden".[9]
- What is known about patient compliance with AMG 193? While specific patient compliance rates are not detailed in the provided search results, the reported adverse events can pose challenges to compliance. The most common treatment-related adverse events were gastrointestinal in nature, including nausea, vomiting, and fatigue.[1][3] These side effects, particularly at higher doses, could potentially impact a patient's ability to adhere to the prescribed treatment regimen.

Troubleshooting Guides

In Vitro Experiments

Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
Low Potency (High IC50) in Cell Viability Assays	Cell line is not MTAP-deleted.	Confirm the MTAP status of your cell line. AMG 193 is significantly more potent in MTAP-null cells.[10]
Incorrect assay setup.	Ensure the assay is run at or below the Km for the substrates to favor competitive inhibitors.[11]	
Compound instability.	Check the stability of AMG 193 in your culture media.	
Inconsistent Results Between Experiments	Cell passage number and confluency.	Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Reagent variability.	Use freshly prepared reagents and ensure consistent lot numbers for critical components.	
Off-Target Effects Observed	High compound concentration.	Use the lowest effective concentration of AMG 193 to minimize off-target effects.[12] Consider performing a doseresponse curve to identify the optimal concentration.
Non-specific binding.	Include appropriate negative controls, such as a structurally related inactive compound or vehicle-only treatment.[12]	

In Vivo Experiments

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Issue	Potential Cause	Troubleshooting Steps
Poor Efficacy in Xenograft Models	Tumor model is not MTAP-deleted.	Verify the MTAP status of the cell line used for the xenograft.
Insufficient drug exposure.	Assess the pharmacokinetic profile of AMG 193 in your animal model to ensure adequate tumor exposure.	
Animal health issues.	Monitor animals for signs of toxicity, such as weight loss or changes in behavior, which could impact tumor growth.	
Toxicity Observed in Animal Models	High dosage.	Reduce the dose of AMG 193. The reported maximum tolerated dose in the phase I trial was 1200 mg o.d.[1][8]
Formulation issues.	Ensure the vehicle used for administration is well-tolerated by the animals.	

Data Presentation

Summary of Phase I Clinical Trial Data for AMG 193 (NCT05094336)



Parameter	Details	Reference
Patient Population	Patients with advanced MTAP- deleted solid tumors.	[1][3]
Dosing Regimens	Oral, once daily (40-1600 mg) or twice daily (600 mg).	[1][8]
Maximum Tolerated Dose	1200 mg once daily.	[1][8]
Objective Response Rate (ORR)	21.4% in efficacy-assessable patients at active and tolerable doses (800 mg o.d., 1200 mg o.d., or 600 mg b.i.d.).	[1]
Common Treatment-Related Adverse Events (Any Grade)	Nausea (48.8%), fatigue (31.3%), vomiting (30.0%).	[1]
Dose-Limiting Toxicities	Nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia at doses ≥240 mg.	[1]

Experimental Protocols

Cell Viability Assay (IC50 Determination)

- Cell Seeding: Seed MTAP-deleted and wild-type cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of AMG 193 in culture medium.
- Treatment: Treat the cells with varying concentrations of AMG 193 for 72-120 hours. Include a vehicle-only control.
- Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
- Data Analysis: Plot the percentage of viable cells against the log concentration of AMG 193 and use a non-linear regression model to calculate the IC50 value.

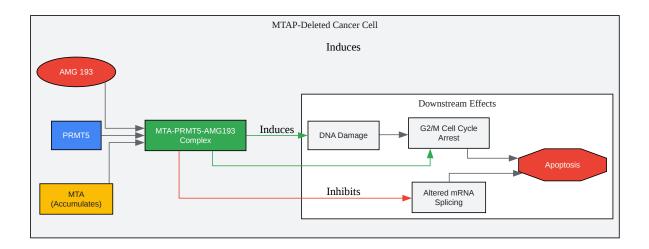


Western Blot for Symmetric Dimethylarginine (SDMA)

- Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with a primary antibody specific for SDMA. Follow this with incubation with a secondary antibody conjugated to horseradish peroxidase.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

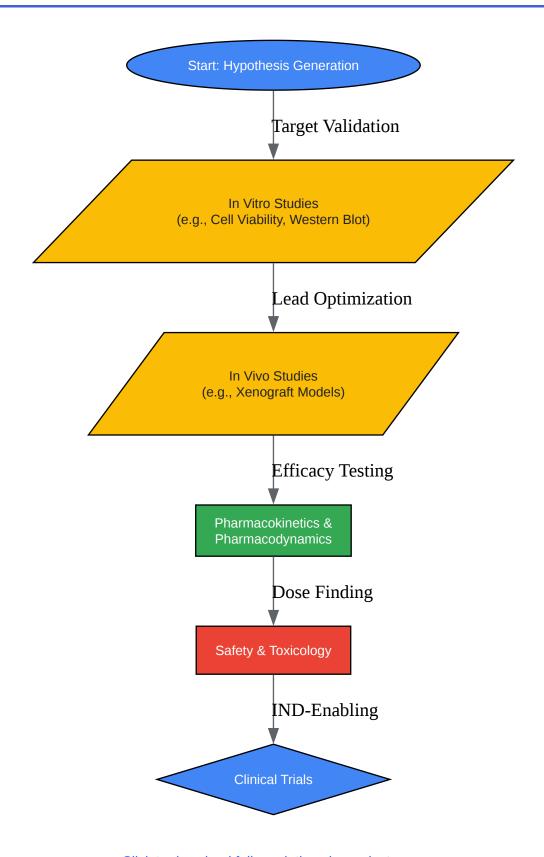




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Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.





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Caption: General experimental workflow for small molecule inhibitor development.



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